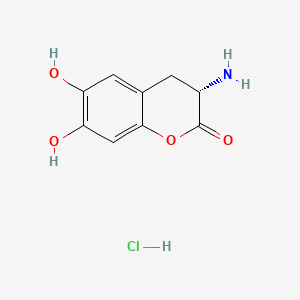

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride” is a hydrochloride salt of an amino hydrocoumarin compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .

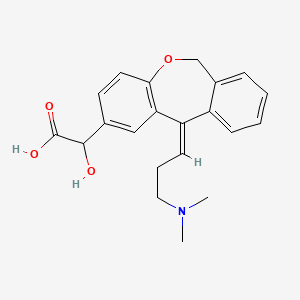

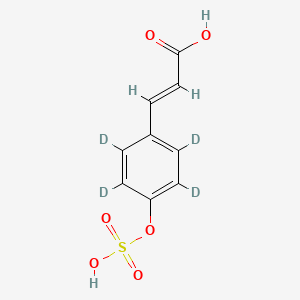

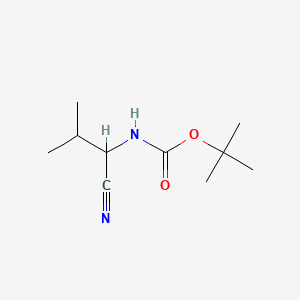

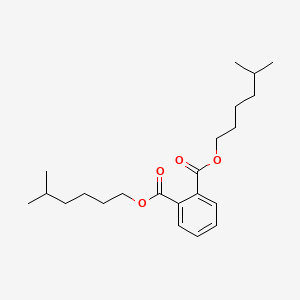

Molecular Structure Analysis

The molecular structure of similar compounds, such as coumarin derivatives, has been studied using various techniques. The coumarin moiety exhibits planarity in all the compounds with average dihedral angles between the pyran and fused benzene rings .

Chemical Reactions Analysis

The chemical reactions of hydrochlorides and similar compounds can be complex and depend on many factors. For instance, the Shinoda test is a chemical reaction used to detect the presence of flavones .

Applications De Recherche Scientifique

Overview of Coumarin Applications

Chemical and Biological Properties : Coumarins are significant in synthetic organic chemistry and have diverse applications in the pharmaceutical, perfumery, and agrochemical industries. Hydroxycoumarins, in particular, are noted for their physical, chemical, and biological properties. Research emphasizes the importance of 3-hydroxycoumarin due to its chemical, photochemical, and biological attributes, suggesting potential areas of application for related compounds like (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride in genetics, pharmacology, and microbiology (Yoda, 2020).

Synthetic Approaches : The synthesis of unsymmetrically substituted hydroxycoumarins, including methods that differentiate between hydroxy groups for selective modification, hints at the chemical versatility of coumarin derivatives for creating new molecules with tailored properties for specific research applications (Fatykhov et al., 2020).

Anticancer and Antimicrobial Activities : Studies on coumarins have demonstrated their role in cancer treatment due to their ability to inhibit the release of Cyclin D1, a protein overexpressed in many cancers. Coumarins also show promise in antimicrobial applications, with effects against various pathogens, suggesting potential research avenues for this compound in developing therapeutic agents (Lacy & O’Kennedy, 2004).

Antioxidant Activity : The antioxidant properties of coumarins, attributed to their structural features, indicate their utility in studying oxidative stress-related disorders and developing antioxidant therapies. The ability of coumarins to scavenge free radicals and chelate metal ions provides insight into their potential therapeutic applications (Torres et al., 2014).

Pharmacokinetic and Pharmacological Properties : Isofraxidin, a hydroxycoumarin, showcases diverse biological and pharmacological activities, including anticancer, cardioprotective, and neuroprotective effects. Its pharmacokinetic profile, characterized by rapid absorption and multiple effects on inflammatory mediators, highlights the potential for this compound to be studied for similar multifaceted applications (Majnooni et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRYXRJOZIZND-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746993 |

Source

|

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-29-5 |

Source

|

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-N-[(phenylmethoxy)carbonyl]-L-2-aminobutanoyl-L-phenylalanine Methyl Ester](/img/no-structure.png)

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)